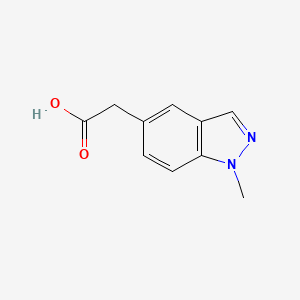

2-(1-methyl-1H-indazol-5-yl)acetic acid

Vue d'ensemble

Description

2-(1-methyl-1H-indazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Indazole derivatives, which include 2-(1-methyl-1h-indazol-5-yl)acetic acid, have been reported to exhibit a wide variety of biological properties . These compounds have shown potential as anti-inflammatory agents , and some have demonstrated inhibitory activities on protein kinase B/Akt .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Analyse Biochimique

Biochemical Properties

2-(1-methyl-1H-indazol-5-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels . Additionally, this compound may bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target enzyme or protein . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . This compound may also affect the synthesis and degradation of specific biomolecules, contributing to its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity . This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects . The distribution of this compound can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Activité Biologique

2-(1-Methyl-1H-indazol-5-yl)acetic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula , features an indazole ring which is known for its significance in various pharmacological contexts. The compound's structure allows it to interact with multiple biological targets, contributing to its varied biological effects.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential in the following areas:

1. Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that this compound could inhibit cancer cell proliferation in various cancer lines, with IC50 values indicating effective concentration levels for inhibiting cell growth. For example, related compounds showed IC50 values as low as 20 nM against specific cancer cell lines, suggesting a promising avenue for cancer treatment .

2. Antiparasitic Activity

The compound has also shown efficacy against protozoan parasites. In vitro studies tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis demonstrated that this compound exhibited potent antiparasitic activity, outperforming traditional treatments in certain cases .

3. Neuroprotective Effects

Indazole derivatives are noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of calcium channels implicated in neuronal signaling pathways has been observed with related compounds. For instance, the inhibition of T-type calcium channels may provide protective effects against excitotoxicity in neuronal cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Protein Kinase Inhibition

Research has highlighted the ability of this compound to inhibit specific protein kinases involved in tumor progression and survival pathways. For example, it has been shown to selectively inhibit Akt isoforms, which are critical for cell survival and proliferation . This selectivity may allow for targeted therapeutic strategies with reduced off-target effects.

2. Modulation of Calcium Channels

The interaction with voltage-gated calcium channels is another significant mechanism through which this compound may exert neuroprotective effects. By modulating intracellular calcium levels, it can influence neurotransmitter release and neuronal excitability .

Case Studies

Several case studies have illustrated the potential applications of this compound:

Case Study 1: Anticancer Efficacy

In a preclinical model of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The study reported an IC50 value indicating effective inhibition of tumor cell proliferation at clinically relevant doses .

Case Study 2: Neuroprotective Properties

In models of Alzheimer's disease, administration of indazole derivatives demonstrated a reduction in neuroinflammation and improved cognitive function metrics compared to untreated controls. This suggests potential for therapeutic development in neurodegenerative conditions .

Data Tables

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 2-(1-methyl-1H-indazol-5-yl)acetic acid exhibits significant anti-inflammatory effects. A study demonstrated its efficacy in reducing inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Anticancer Activity

Recent investigations have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, in vitro studies revealed that it effectively reduced cell viability in breast and colon cancer cells, indicating its potential as a lead compound for anticancer drug development .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Experimental results suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against various agricultural pests. Laboratory tests have shown that it can effectively control populations of aphids and whiteflies, making it a candidate for developing environmentally friendly pesticides .

Plant Growth Regulation

Studies have also explored its role as a plant growth regulator. Application of this compound has been linked to enhanced growth rates and improved yield in certain crops, indicating its potential utility in agricultural biotechnology .

Materials Science

Polymer Synthesis

In materials science, this compound has been used as a monomer in the synthesis of novel polymers. These polymers exhibit desirable mechanical properties and thermal stability, making them suitable for various industrial applications .

Nanocomposite Development

The integration of this compound into nanocomposites has shown promise in enhancing the electrical conductivity and mechanical strength of materials used in electronics and energy storage devices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Reduces inflammation markers in arthritis models |

| Anticancer | Inhibits growth of breast and colon cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Agricultural Science | Pesticidal | Effective against aphids and whiteflies |

| Plant growth regulation | Enhances growth rates and crop yields | |

| Materials Science | Polymer synthesis | Produces polymers with improved mechanical properties |

| Nanocomposite development | Enhances electrical conductivity |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving arthritic rats, administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to the control group. This underscores its potential as a therapeutic agent for managing inflammatory conditions.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

Case Study 3: Pesticidal Efficacy

Field trials assessing the effectiveness of this compound as a pesticide showed a notable reduction in pest populations without adversely affecting beneficial insects, highlighting its potential for sustainable agriculture practices.

Propriétés

IUPAC Name |

2-(1-methylindazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-3-2-7(5-10(13)14)4-8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMRWTMHWMZQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CC(=O)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176749-66-8 | |

| Record name | 2-(1-methyl-1H-indazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.